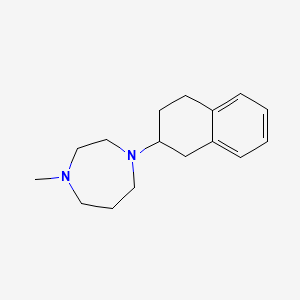
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane, also known as THIP, is a compound that belongs to the family of GABAergic drugs. It acts as a selective agonist of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. THIP has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.
Mécanisme D'action
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane acts as a selective agonist of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. By binding to GABA receptors, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to have muscle relaxant properties. This compound has been shown to increase the duration of sleep in rats and reduce the amount of time spent in REM sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane is its selectivity for GABA receptors, which allows for more targeted effects compared to other GABAergic drugs. However, this compound has a short half-life and can be rapidly metabolized in the body, which can limit its effectiveness in some applications.
Orientations Futures
1. Further studies on the potential therapeutic applications of 1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane in the treatment of neurological disorders.
2. Investigation of the effects of this compound on different types of GABA receptors.
3. Development of new synthesis methods for this compound to improve its effectiveness and reduce its limitations.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
5. Investigation of the long-term effects of this compound use on the central nervous system.
Méthodes De Synthèse
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydro-2-naphthol with methylamine and formaldehyde. Other methods include the reaction of 1,2,3,4-tetrahydro-2-naphthol with chloroacetyl chloride and subsequent reaction with methylamine.
Applications De Recherche Scientifique
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane has been widely studied for its therapeutic potential in the treatment of various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. This compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
1-methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-17-9-4-10-18(12-11-17)16-8-7-14-5-2-3-6-15(14)13-16/h2-3,5-6,16H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRLXNBBYBFOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6018286.png)
![5-(2-morpholinylacetyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine trifluoroacetate](/img/structure/B6018300.png)
![2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B6018308.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-fluorophenyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B6018310.png)
![3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6018312.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}nicotinamide 1-oxide](/img/structure/B6018321.png)
![{2-[(3-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6018326.png)
![1-cycloheptyl-4-[(3-thienylmethyl)amino]-2-pyrrolidinone](/img/structure/B6018329.png)
![3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B6018344.png)
![methyl 6-[4,4-dimethyl-3-(3-methyl-5-isoxazolyl)-2,6-dioxocyclohexyl]-6-oxohexanoate](/img/structure/B6018348.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6018353.png)
![N-(3-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6018360.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6018361.png)
![4,5-dibromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6018377.png)